![molecular formula C60H35BrF24NO3- B11822486 [5-[Bis[3,5-bis(trifluoromethyl)phenyl]-hydroxymethyl]spiro[13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1,3(8),4,10,12,14,16,18,20,22-decaene-7,4'-oxane]-10-yl]-bis[3,5-bis(trifluoromethyl)phenyl]methanol;bromide](/img/structure/B11822486.png)
[5-[Bis[3,5-bis(trifluoromethyl)phenyl]-hydroxymethyl]spiro[13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1,3(8),4,10,12,14,16,18,20,22-decaene-7,4'-oxane]-10-yl]-bis[3,5-bis(trifluoromethyl)phenyl]methanol;bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[5-[Bis[3,5-bis(trifluoromethyl)phenyl]-hydroxymethyl]spiro[13-azapentacyclo[138002,1103,8018,23]tricosa-1,3(8),4,10,12,14,16,18,20,22-decaene-7,4’-oxane]-10-yl]-bis[3,5-bis(trifluoromethyl)phenyl]methanol;bromide is a highly complex organic compound characterized by its intricate structure and multiple functional groups
準備方法
合成経路と反応条件
ビス[3,5-ビス(トリフルオロメチル)フェニル]ヒドロキシメチル]スピロ[13-アザペンタシクロ[13.8.0.02,11.03,8.018,23]トリコサ-1,3(8),4,10,12,14,16,18,20,22-デカエン-7,4'-オキサン]-10-イル]-ビス[3,5-ビス(トリフルオロメチル)フェニル]メタノール;ブロミドの合成には、通常、スピロ環状コアの形成、トリフルオロメチル基の導入、最終的な臭素化ステップなど、複数のステップが含まれます。各ステップには、温度制御、溶媒の選択、触媒など、特定の反応条件が必要です。
工業的生産方法
この化合物の工業的生産には、収率を最大化し、コストを最小限に抑えるために、合成経路の最適化が必要となる可能性があります。これには、連続フロー反応器、高度な精製技術、スケーラブルな反応条件の使用が含まれる可能性があります。
化学反応の分析
反応の種類
酸化: この化合物は、特にヒドロキシメチル基で、酸化反応を起こす可能性があります。
還元: 還元反応は、スピロ環状コアまたはトリフルオロメチル基を標的にする可能性があります。
置換: ブロミド基は、適切な条件下で他の求核試薬と置換できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムが含まれます。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が頻繁に使用されます。
置換: アミンやチオールなどの求核試薬を置換反応に使用できます。
主な生成物
これらの反応の主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はカルボン酸を生成する可能性があり、還元はアルコールまたはアルカンを生成する可能性があります。
4. 科学研究への応用
化学
化学では、この化合物はより複雑な分子の合成のためのビルディングブロックとして使用できます。その独特の構造は、有機合成において貴重な中間体となっています。
生物学
生物学的研究では、この化合物は、特にその複数の官能基と生物学的標的との潜在的な相互作用により、薬物候補としての可能性を調査することができます。
医学
医学的用途には、特に特定の酵素や受容体を標的にする薬剤の開発におけるリード化合物としての使用が含まれる可能性があります。
産業
産業では、この化合物は、その独特の構造特性により、ポリマーやコーティングなどの高度な材料の開発において応用が見られる可能性があります。
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be investigated for its potential as a drug candidate, particularly due to its multiple functional groups and potential interactions with biological targets.
Medicine
Medicinal applications could include its use as a lead compound for the development of new pharmaceuticals, especially those targeting specific enzymes or receptors.
Industry
In industry, the compound may find applications in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.
作用機序
ビス[3,5-ビス(トリフルオロメチル)フェニル]ヒドロキシメチル]スピロ[13-アザペンタシクロ[13.8.0.02,11.03,8.018,23]トリコサ-1,3(8),4,10,12,14,16,18,20,22-デカエン-7,4'-オキサン]-10-イル]-ビス[3,5-ビス(トリフルオロメチル)フェニル]メタノール;ブロミドの作用機序には、酵素や受容体などの分子標的との相互作用が含まれます。トリフルオロメチル基は、その結合親和性を高める可能性があり、スピロ環状コアは構造的な安定性を提供します。
6. 類似化合物の比較
類似化合物
- ビス[3,5-ビス(トリフルオロメチル)フェニル]ヒドロキシメチル]スピロ[13-アザペンタシクロ[13.8.0.02,11.03,8.018,23]トリコサ-1,3(8),4,10,12,14,16,18,20,22-デカエン-7,4'-オキサン]-10-イル]-ビス[3,5-ビス(トリフルオロメチル)フェニル]メタノール;クロリド
- ビス[3,5-ビス(トリフルオロメチル)フェニル]ヒドロキシメチル]スピロ[13-アザペンタシクロ[13.8.0.02,11.03,8.018,23]トリコサ-1,3(8),4,10,12,14,16,18,20,22-デカエン-7,4'-オキサン]-10-イル]-ビス[3,5-ビス(トリフルオロメチル)フェニル]メタノール;ヨージド
独自性
ビス[3,5-ビス(トリフルオロメチル)フェニル]ヒドロキシメチル]スピロ[13-アザペンタシクロ[13.8.0.02,11,03,8.018,23]トリコサ-1,3(8),4,10,12,14,16,18,20,22-デカエン-7,4'-オキサン]-10-イル]-ビス[3,5-ビス(トリフルオロメチル)フェニル]メタノール;ブロミドの独自性は、その官能基と構造的特徴の特定の組み合わせにあります。これは、その類似体と比較して、独特の化学的および生物学的特性を付与する可能性があります。
類似化合物との比較
Similar Compounds
- [5-[Bis[3,5-bis(trifluoromethyl)phenyl]-hydroxymethyl]spiro[13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1,3(8),4,10,12,14,16,18,20,22-decaene-7,4’-oxane]-10-yl]-bis[3,5-bis(trifluoromethyl)phenyl]methanol;chloride
- [5-[Bis[3,5-bis(trifluoromethyl)phenyl]-hydroxymethyl]spiro[13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1,3(8),4,10,12,14,16,18,20,22-decaene-7,4’-oxane]-10-yl]-bis[3,5-bis(trifluoromethyl)phenyl]methanol;iodide
Uniqueness
The uniqueness of [5-[Bis[3,5-bis(trifluoromethyl)phenyl]-hydroxymethyl]spiro[13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1,3(8),4,10,12,14,16,18,20,22-decaene-7,4’-oxane]-10-yl]-bis[3,5-bis(trifluoromethyl)phenyl]methanol;bromide lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties compared to its analogs.
特性
分子式 |
C60H35BrF24NO3- |
|---|---|
分子量 |
1353.8 g/mol |
IUPAC名 |
[5-[bis[3,5-bis(trifluoromethyl)phenyl]-hydroxymethyl]spiro[13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1,3(8),4,10,12,14,16,18,20,22-decaene-7,4'-oxane]-10-yl]-bis[3,5-bis(trifluoromethyl)phenyl]methanol;bromide |
InChI |
InChI=1S/C60H35F24NO3.BrH/c61-53(62,63)34-11-30(12-35(19-34)54(64,65)66)51(86,31-13-36(55(67,68)69)20-37(14-31)56(70,71)72)42-23-44-46(50(25-42)7-9-88-10-8-50)24-47(45-27-85-26-29-6-5-28-3-1-2-4-43(28)48(29)49(44)45)52(87,32-15-38(57(73,74)75)21-39(16-32)58(76,77)78)33-17-40(59(79,80)81)22-41(18-33)60(82,83)84;/h1-6,11-23,26-27,86-87H,7-10,24-25H2;1H/p-1 |
InChIキー |
UXOVSZLLOCAQBM-UHFFFAOYSA-M |
正規SMILES |
C1COCCC12CC(=CC3=C2CC(=C4C3=C5C(=CN=C4)C=CC6=CC=CC=C65)C(C7=CC(=CC(=C7)C(F)(F)F)C(F)(F)F)(C8=CC(=CC(=C8)C(F)(F)F)C(F)(F)F)O)C(C9=CC(=CC(=C9)C(F)(F)F)C(F)(F)F)(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



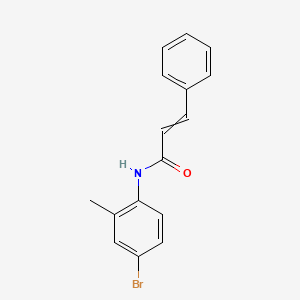
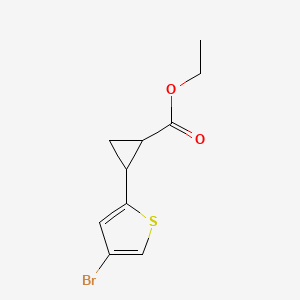
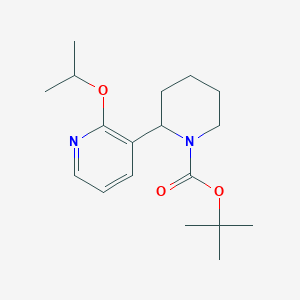
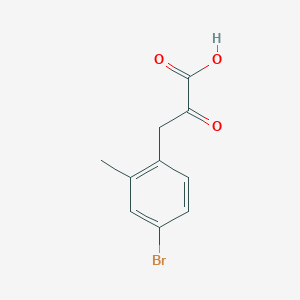

![2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-2,2-difluoroacetic acid](/img/structure/B11822455.png)
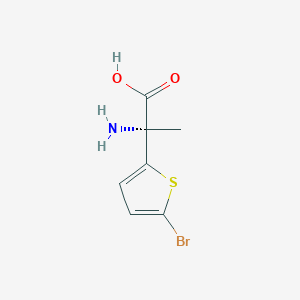
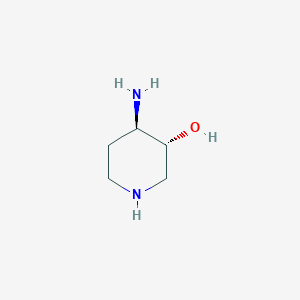
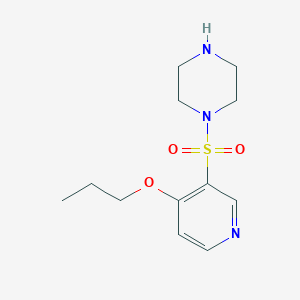
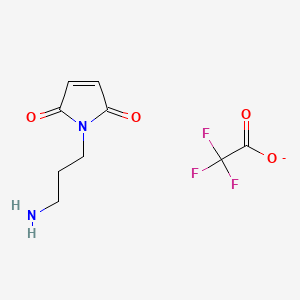
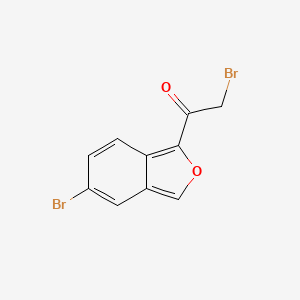
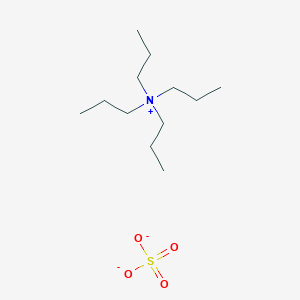
![(R)-N-[1-(4-bromophenyl)ethylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11822500.png)
